5-Amino-2-bromo-4-thiazolecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-2-bromo-1,3-thiazole-4-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms in its thiazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-bromo-1,3-thiazole-4-carboxylic acid typically involves the Hantzsch thiazole synthesis, which includes the cyclization of α-haloketones with thiourea. The reaction conditions often involve the use of solvents such as acetic acid or chloroform, and the reaction is carried out at elevated temperatures to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-amino-2-bromo-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming 5-amino-1,3-thiazole-4-carboxylic acid.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, depending on the specific reaction and reagents used .
Wissenschaftliche Forschungsanwendungen
5-amino-2-bromo-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Wirkmechanismus
The mechanism of action of 5-amino-2-bromo-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to the disruption of biochemical pathways essential for the survival of microorganisms or cancer cells. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-amino-2-bromo-1,3-thiazole-4-carboxylic acid include:
- 2-amino-5-bromothiazole
- 5-bromo-1,3-thiazole-4-carboxylic acid
- 2-aminothiazole-5-carboxylic acid .
Uniqueness
What sets 5-amino-2-bromo-1,3-thiazole-4-carboxylic acid apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C4H3BrN2O2S |
---|---|
Molekulargewicht |
223.05 g/mol |
IUPAC-Name |
5-amino-2-bromo-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C4H3BrN2O2S/c5-4-7-1(3(8)9)2(6)10-4/h6H2,(H,8,9) |
InChI-Schlüssel |
CTNHCNUVYUCVKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(SC(=N1)Br)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.